
Propylene glycol, phthalic anhydride, maleic anhydride resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol is a polymeric compound that has garnered attention due to its potential applications in various fields. This compound is formed by the polymerization of 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol. It is known for its biodegradability and reduced environmental impact, making it a promising alternative to traditional plastics and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The polymer is synthesized through a polycondensation reaction involving 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol . The reaction typically occurs under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired polymer structure. The exact reaction conditions can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the monomers are combined under optimized conditions. The process is designed to maximize yield and ensure consistent quality of the polymer. The use of advanced catalysts and precise temperature control are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol has a wide range of applications in scientific research:
Chemistry: The polymer is studied for its potential as a biodegradable alternative to traditional plastics. Researchers are exploring its use in creating environmentally friendly materials.
Biology: Its biocompatibility makes it a candidate for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: The polymer’s properties are being investigated for potential use in medical devices and implants.
Mechanism of Action
The mechanism by which 1,3-isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can influence biological pathways and processes, making the polymer useful in applications such as drug delivery and tissue engineering.
Comparison with Similar Compounds
Similar Compounds
- Phthalic anhydride, polymer with maleic anhydride and propylene glycol
- Phthalic anhydride, maleic anhydride, and propylene glycol polymer
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol stands out due to its biodegradability and reduced environmental impact. Unlike traditional polymers, which can persist in the environment for long periods, this polymer can break down more readily, making it a more sustainable option. Additionally, its unique combination of monomers provides distinct properties that can be tailored for specific applications.
Properties
CAS No. |
25037-66-5 |
|---|---|
Molecular Formula |
C15H14O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;1-2H;3-5H,2H2,1H3 |
InChI Key |
URUNGZHBUGULCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
Related CAS |
25037-66-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


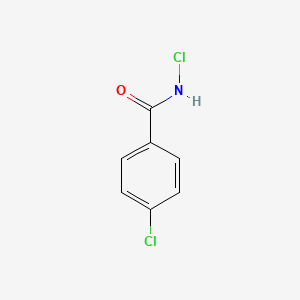
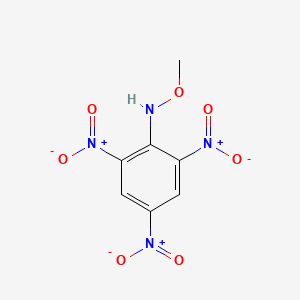
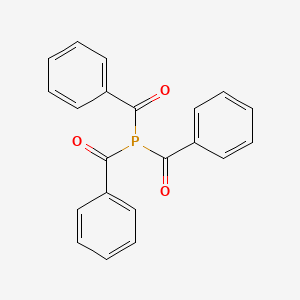

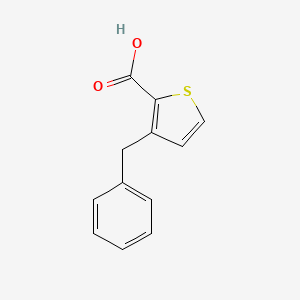

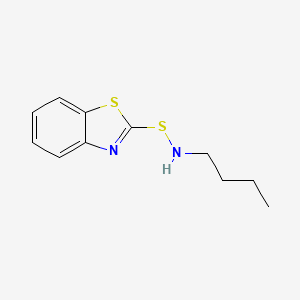

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)

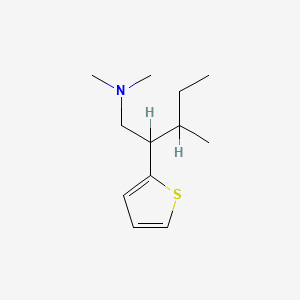

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
